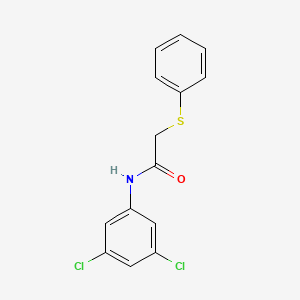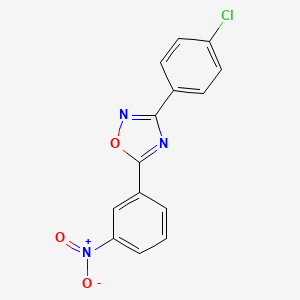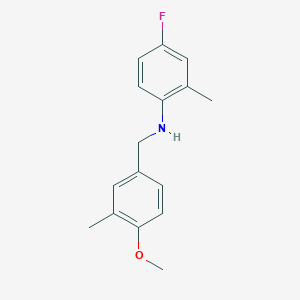
N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of thioamides and has been studied for its ability to inhibit the growth of cancer cells and as an anti-inflammatory agent. In
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound can also reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are several future directions for the study of N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide. One area of research is the development of this compound analogs that have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide is a multi-step process that involves the reaction of 3,5-dichlorophenyl isothiocyanate with phenylacetic acid. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-6-11(16)8-12(7-10)17-14(18)9-19-13-4-2-1-3-5-13/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWXKWFBPMCCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)



![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)

![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)


![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)